2-Methyl-2-phenylbutan-1-amine

Description

Significance of Aryl-Substituted Amines in Organic Synthesis Research

Aryl-substituted amines, a class of organic compounds where a nitrogen atom is bonded to at least one aromatic ring, are of fundamental importance in the field of organic chemistry. wjpmr.comnumberanalytics.comnumberanalytics.com These compounds serve as crucial building blocks and intermediates in the synthesis of a vast array of molecules with significant biological and material properties. wjpmr.comnumberanalytics.com Their prevalence is notable in the pharmaceutical industry, where the amine functional group is a key component in numerous drug molecules, including antibiotics, antihistamines, and antidepressants. numberanalytics.com The aniline (B41778) moiety, a basic form of an aryl amine, is a subunit in a wide range of biologically active and medicinally important molecules. wjpmr.com

The development of methods to construct carbon-nitrogen (C-N) bonds, particularly for N-arylation, has been a major focus of research. wjpmr.comrsc.org Techniques such as the Buchwald-Hartwig and Ullmann reactions are prominent examples of transition-metal-catalyzed cross-coupling methods used to form these crucial bonds. wjpmr.com Furthermore, aryl amines are integral to the creation of functional materials, including polymers, dyes, and pigments. numberanalytics.comopenaccessgovernment.org

A particularly vital subset of aryl-substituted amines is chiral amines. These molecules, which are non-superimposable on their mirror images, are indispensable in asymmetric synthesis. openaccessgovernment.orgsigmaaldrich.comresearchgate.net They are widely used as chiral auxiliaries, catalysts, and resolving agents for racemic mixtures. sigmaaldrich.com The stereoselective synthesis of chiral amines is a pivotal objective in organic chemistry, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. openaccessgovernment.orgresearchgate.net It is estimated that approximately 40% of chiral drugs on the market feature a chiral amine as a core structural element. openaccessgovernment.org The synthesis of complex chiral amines, especially those containing sterically hindered centers like α-tertiary amines, remains an active and challenging area of research. rsc.org

Overview of the Structural Features of 2-Methyl-2-phenylbutan-1-amine

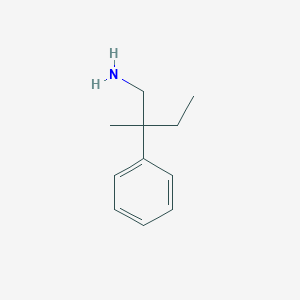

This compound is a primary amine that possesses a unique and sterically demanding molecular architecture. Its structure is characterized by a butane (B89635) backbone with a methyl group and a phenyl group both attached to the second carbon atom (C2). The primary amine group (-NH2) is located at the first carbon atom (C1).

A key structural feature of this compound is the presence of a quaternary carbon atom at the C2 position. This carbon is bonded to four other carbon atoms: the methyl group, the ethyl group (C3 and C4 of the butane chain), the phenyl group, and the carbon bearing the amine group (C1). The construction of such quaternary carbon centers, particularly in an asymmetric fashion, is a significant challenge in organic synthesis. rsc.orgacs.orgnih.gov The steric hindrance around this center influences the molecule's reactivity and its interactions with other molecules.

The presence of a chiral center at the C2 position means that this compound can exist as two enantiomers. The specific spatial arrangement of the four different groups around this stereocenter dictates the molecule's absolute configuration (R or S). This chirality is a critical aspect, as the biological activity and utility of the compound in asymmetric synthesis are often enantiomer-dependent.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₁H₁₇N | nih.gov |

| Molecular Weight | 163.26 g/mol | nih.gov |

| Canonical SMILES | CCC(C)(CN)C1=CC=CC=C1 | nih.gov |

| InChI Key | AIJJJDSZSFVICV-UHFFFAOYSA-N | nih.gov |

| CAS Number | 3979-27-9 | nih.gov |

| Topological Polar Surface Area | 26 Ų | nih.gov |

| Complexity | 127 | nih.gov |

This data is computationally generated and provided by PubChem. nih.gov

Scope and Research Objectives for the Chemical Compound

The unique structural characteristics of this compound define the primary objectives of research involving this compound. The main areas of investigation are centered on its synthesis, stereochemical control, and potential applications derived from its distinct architecture.

Key Research Objectives:

Development of Synthetic Methodologies: A primary goal is the creation of efficient and high-yielding synthetic routes to this compound. Research focuses on overcoming the challenge of constructing the sterically congested quaternary carbon center. rsc.orgthieme-connect.comsioc-journal.cn This involves exploring various synthetic strategies, such as modifications of the Mannich reaction, alkylation of imine derivatives, or hydroamination. rsc.org

Asymmetric Synthesis: Given the compound's chirality, a major research objective is the development of enantioselective synthetic methods. This involves the use of chiral catalysts, auxiliaries, or starting materials to produce a single, pure enantiomer. researchgate.netacs.org The ability to selectively synthesize either the (R) or (S) enantiomer is crucial for investigating their distinct properties and for applications in pharmaceuticals and asymmetric catalysis. openaccessgovernment.org

Application as a Chiral Building Block: Researchers are investigating the use of enantiomerically pure this compound as a versatile building block for the synthesis of more complex chiral molecules. sigmaaldrich.com Its rigid and well-defined three-dimensional structure can be used to induce stereoselectivity in subsequent chemical transformations.

Use as a Chiral Resolving Agent: The amine functionality allows the compound to form diastereomeric salts with racemic acidic compounds. This property is explored for its application in the classical resolution of racemic mixtures, a technique still valuable in both laboratory and industrial settings for obtaining enantiomerically pure substances.

Investigation of Biological Activity: Although outside the direct scope of synthetic chemistry, a long-term objective for compounds with novel structures like this is the evaluation of their potential biological activity. Its structural similarity to other phenylalkylamines suggests that it could be a candidate for medicinal chemistry research programs. rsc.org

The table below summarizes recent research findings relevant to the synthesis of structurally related amines, highlighting the challenges and strategies that inform the research objectives for this compound.

| Research Focus | Key Findings | Relevant Compound Type |

| Asymmetric Synthesis of Homoallylic Amines | A Copper-catalyzed method was developed for the enantio- and diastereoselective synthesis of chiral homoallylic amines bearing a quaternary carbon. acs.org | Chiral amines with quaternary carbons |

| Synthesis of Propargylamines | An efficient method for creating quaternary carbon propargylamines was achieved through a one-pot tandem reaction of amines and alkynes. sioc-journal.cn | Quaternary carbon-containing amines |

| Synthesis via C-H Amination | Rhodium-catalyzed intermolecular C-H amination has been shown to be a viable method for synthesizing α-tertiary amines. | α-Tertiary amines |

| Reductive Cross-Coupling | Nickel-catalyzed reductive dialkylation of nitroarenes with alkyl halides provides a method for synthesizing tertiary aromatic amines. rsc.org | N-substituted arylamines |

Structure

3D Structure

Properties

CAS No. |

3979-27-9 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

2-methyl-2-phenylbutan-1-amine |

InChI |

InChI=1S/C11H17N/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 |

InChI Key |

AIJJJDSZSFVICV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Phenylbutan 1 Amine

Fundamental Reaction Pathways of Primary Amines

Primary amines are versatile nucleophiles and readily participate in a variety of chemical transformations. The following sections outline the expected fundamental reaction pathways for 2-Methyl-2-phenylbutan-1-amine.

Primary amines react with acylating agents, such as acyl chlorides and acid anhydrides, to form amides. This nucleophilic acyl substitution reaction is a fundamental transformation in organic synthesis. For this compound, acylation would involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride from an acyl chloride). A base is often added to neutralize the acidic byproduct (e.g., HCl).

Illustrative Acylation Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

|---|---|---|---|

| This compound | Acetyl chloride | N-(2-methyl-2-phenylbutyl)acetamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), 0 °C to room temperature |

| This compound | Benzoyl chloride | N-(2-methyl-2-phenylbutyl)benzamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), 0 °C to room temperature |

| This compound | Acetic anhydride (B1165640) | N-(2-methyl-2-phenylbutyl)acetamide | Aprotic solvent (e.g., DCM, THF), optional catalyst (e.g., DMAP), room temperature |

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is reversible, and the equilibrium can often be driven towards the imine product by removing water from the reaction mixture.

The steric hindrance near the amino group of this compound might slow down the rate of imine formation compared to less hindered primary amines.

Illustrative Imine Formation with this compound

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | (E/Z)-N-benzylidene-2-methyl-2-phenylbutan-1-amine | Toluene (B28343), catalytic amount of acid (e.g., p-toluenesulfonic acid), Dean-Stark trap to remove water |

| This compound | Acetone | N-(propan-2-ylidene)-2-methyl-2-phenylbutan-1-amine | Neat or in a suitable solvent, catalytic acid, removal of water |

Subsequent transformations of the resulting imine could include reduction to a secondary amine using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation.

Primary amines can be converted to carbamates through several methods. A common approach is the reaction with an isocyanate or a chloroformate. The reaction with an isocyanate involves the nucleophilic addition of the amine to the central carbon of the isocyanate. When reacting with a chloroformate, the reaction proceeds via a nucleophilic acyl substitution mechanism.

Illustrative Carbamate Formation from this compound

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

|---|---|---|---|

| This compound | Phenyl isocyanate | 1-(2-methyl-2-phenylbutyl)-3-phenylurea | Aprotic solvent (e.g., THF, DCM), room temperature |

| This compound | Ethyl chloroformate | Ethyl (2-methyl-2-phenylbutyl)carbamate | Aprotic solvent (e.g., DCM), Base (e.g., triethylamine), 0 °C to room temperature |

Oxidation Reactions of the Amine Functionality

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions.

The oxidation of a primary amine like this compound can potentially yield several oxidized nitrogen species. Mild oxidation may lead to the corresponding hydroxylamine (B1172632) or nitroso compound. Stronger oxidizing agents can further oxidize the amine to a nitro compound.

Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

|---|---|

| Mild Oxidants (e.g., H₂O₂) | N-(2-methyl-2-phenylbutyl)hydroxylamine |

| Moderate Oxidants | 1-nitroso-2-methyl-2-phenylbutane |

| Strong Oxidants (e.g., m-CPBA, trifluoroperacetic acid) | 1-nitro-2-methyl-2-phenylbutane |

For this compound, the primary site of oxidation is the nitrogen atom of the amine group. Regioselectivity in terms of oxidation of other parts of the molecule would require specific directing groups or reaction conditions that are not inherent to the structure.

As this compound is a chiral molecule (if synthesized from a chiral precursor or resolved), the stereocenter at the second carbon could potentially influence the stereochemical outcome of reactions at the nitrogen atom, although this is less common for simple oxidation reactions. In reactions involving the formation of new stereocenters, the existing stereocenter could induce diastereoselectivity. However, without specific research on this compound, any discussion on stereoselectivity remains speculative.

Reduction Reactions and Derivative Formation

While this compound itself is a reduced form, its derivatives can undergo further reductive transformations. The primary amino group can be readily converted into other functionalities, such as imines or amides, which then become substrates for reduction.

Reductive Transformations of Amine Derivatives

Derivatives of this compound, such as imines formed by condensation with aldehydes or ketones, are susceptible to reduction to secondary amines. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Similarly, amides derived from this compound can be reduced to the corresponding secondary amines. This transformation typically requires a powerful reducing agent like lithium aluminum hydride. The reaction proceeds via a complex mechanism involving the coordination of the hydride to the carbonyl oxygen, followed by nucleophilic attack of the hydride on the carbonyl carbon.

Table 1: Examples of Reductive Transformations of this compound Derivatives

| Derivative Type | Starting Material Example | Reducing Agent | Product Example |

| Imine | N-Benzylidene-2-methyl-2-phenylbutan-1-amine | NaBH₄ | N-Benzyl-2-methyl-2-phenylbutan-1-amine |

| Amide | N-(2-Methyl-2-phenylbutyl)acetamide | LiAlH₄ | N-Ethyl-2-methyl-2-phenylbutan-1-amine |

Nucleophilic Behavior of this compound

The lone pair of electrons on the nitrogen atom of this compound confers nucleophilic character to the molecule. However, the significant steric hindrance imposed by the adjacent quaternary carbon atom, substituted with a phenyl and two methyl groups, profoundly impacts its nucleophilicity. This steric bulk impedes the approach of the amine to electrophilic centers, particularly those that are also sterically demanding.

Despite this hindrance, this compound can participate in nucleophilic substitution and addition reactions, especially with unhindered electrophiles. For instance, it can react with primary alkyl halides in SN2 reactions, although the reaction rates are expected to be significantly lower compared to less hindered primary amines.

Acid-Base Chemistry and Salt Derivatization

As a primary amine, this compound exhibits basic properties due to the availability of the lone pair of electrons on the nitrogen atom to accept a proton. It readily reacts with various acids to form the corresponding ammonium (B1175870) salts. This acid-base reactivity is a fundamental characteristic of amines.

The formation of salts is often employed for the purification and isolation of the amine. By treating a solution of the amine with an appropriate acid, the corresponding salt can be precipitated and collected. The free amine can then be regenerated by treatment with a base.

Table 2: Common Acid-Base Reactions and Salt Derivatives

| Reactant Acid | Salt Formed |

| Hydrochloric acid (HCl) | 2-Methyl-2-phenylbutan-1-ammonium chloride |

| Sulfuric acid (H₂SO₄) | 2-Methyl-2-phenylbutan-1-ammonium sulfate |

| Acetic acid (CH₃COOH) | 2-Methyl-2-phenylbutan-1-ammonium acetate (B1210297) |

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. Primary amines are common components in many MCRs, such as the Ugi and Passerini reactions.

The participation of this compound in such reactions would be influenced by its steric profile. While its nucleophilicity is essential for the initial steps of these reactions, the steric hindrance may affect the reaction rate and the yield of the final product. Research in this area would be valuable to understand the scope and limitations of using sterically hindered amines in the synthesis of complex molecular scaffolds.

Mechanistic Studies of Specific Transformations

The unique structure of this compound makes it an interesting substrate for mechanistic studies, particularly for reactions where steric effects play a crucial role.

Investigation of SN2 Mechanisms

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance at both the electrophilic center and the nucleophile. youtube.commasterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The reaction proceeds through a backside attack, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

Due to the significant steric bulk around the nitrogen atom, this compound is expected to be a relatively poor nucleophile in SN2 reactions. youtube.com The bulky 2-methyl-2-phenylbutyl group would sterically hinder the approach of the nitrogen nucleophile to the backside of the carbon atom bearing the leaving group. youtube.commasterorganicchemistry.com This steric hindrance raises the activation energy of the transition state, thereby slowing down the reaction rate.

The order of reactivity for substrates in SN2 reactions is typically methyl > primary > secondary > tertiary. masterorganicchemistry.comvedantu.com Tertiary alkyl halides are generally unreactive in SN2 reactions due to steric hindrance. youtube.com Similarly, a highly hindered nucleophile like this compound would exhibit significantly reduced reactivity towards even primary alkyl halides.

Elucidation of Reductive Amination Mechanisms

The synthesis of this compound is most commonly achieved through the reductive amination of 2-methyl-2-phenylbutanal. This transformation, while conceptually straightforward, presents mechanistic intricacies primarily due to the steric congestion around the carbonyl group. The generally accepted mechanism for reductive amination proceeds in two key stages: the formation of an imine intermediate followed by its reduction to the corresponding amine. wikipedia.org

Step 1: Imine Formation

The initial step involves the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-methyl-2-phenylbutanal. This leads to the formation of a tetrahedral hemiaminal intermediate. The rate of this step, and the subsequent dehydration to form the imine, is significantly influenced by the steric environment. In the case of 2-methyl-2-phenylbutanal, the presence of a quaternary carbon adjacent to the carbonyl group, bearing both a methyl and an ethyl group in addition to the phenyl ring, imposes considerable steric hindrance. worktribe.com This steric bulk can impede the approach of the nucleophile and slow down the rate of both hemiaminal and imine formation. nih.gov

The equilibrium between the aldehyde/ketone and the imine is typically driven forward by the removal of water, often azeotropically or with a dehydrating agent. masterorganicchemistry.com For sterically hindered ketones, acid catalysis is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. masterorganicchemistry.com

Step 2: Imine Reduction

Once formed, the imine intermediate is reduced to the final primary amine. This reduction is typically accomplished using various hydride reagents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. organic-chemistry.orgchem-station.com The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the starting aldehyde. Reagents like sodium cyanoborohydride are often favored for their chemoselectivity, being more reactive towards the protonated imine (iminium ion) than the neutral carbonyl group. masterorganicchemistry.com

The stereochemical outcome of the hydride attack on the imine carbon is governed by the steric environment of the transition state. Computational studies on the reduction of hindered imines suggest that the hydride transfer occurs via a transition state that minimizes steric interactions. acs.org For the imine derived from 2-methyl-2-phenylbutanal, the hydride would approach from the less hindered face, away from the bulky phenyl and ethyl groups, to furnish the primary amine. The transition state can be conceptualized as either a "closed" six-membered chair-like structure, particularly with coordinating metal hydrides, or a more "open" arrangement with non-coordinating, bulky reducing agents. acs.org

| Reaction Step | Key Intermediates | Influencing Factors | Typical Reagents/Conditions |

| Imine Formation | Hemiaminal, Imine | Steric hindrance, Acid catalysis, Water removal | Ammonia, Acid catalyst (e.g., TsOH), Dehydrating agent |

| Imine Reduction | Iminium ion | Choice of reducing agent, Steric hindrance | NaBH₄, NaBH₃CN, Catalytic hydrogenation (H₂/Pd, Ni) |

Radical Reaction Pathways of Phenylbutyl Derivatives

The radical chemistry of phenylbutyl derivatives, particularly those derived from this compound, is influenced by the stability of the potential radical intermediates and the possibility of skeletal rearrangements. While specific studies on this compound are scarce, its structural similarity to neophyl systems allows for the prediction of its likely radical reaction pathways.

Formation of Radical Species

Radical species can be generated from this compound or its derivatives through various methods, including:

Photolysis of N-haloamines: Photochemical cleavage of an N-X (where X is a halogen) bond can generate an aminyl radical.

Electron Impact Mass Spectrometry: In the gas phase, electron impact can lead to the formation of a radical cation. whitman.edu

Hydrogen Atom Abstraction: Reaction with highly reactive radicals can abstract a hydrogen atom from the C-H or N-H bonds.

Alpha-Cleavage in Radical Cations

A predominant fragmentation pathway for aliphatic amines under mass spectrometry conditions is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For the radical cation of this compound, α-cleavage would be expected to be a major fragmentation route. The loss of the largest alkyl group is typically favored as it leads to a more stable radical. whitman.edu Therefore, the primary fragmentation would likely involve the loss of an ethyl radical to form a stable iminium ion.

Potential for Neophyl-like Rearrangement

The 2-methyl-2-phenylbutyl scaffold is analogous to the neophyl group (β,β-dimethylphenethyl). Neophyl radicals are classic substrates for a characteristic 1,2-aryl migration, known as the neophyl rearrangement. nih.gov While this rearrangement is well-documented for carbon-centered radicals, its occurrence in nitrogen-centered radicals, such as iminyl radicals derived from this compound, has been a subject of investigation. Theoretical studies on the intramolecular cyclization of iminyl radicals with a similar structural motif suggest that while a neophyl-like rearrangement is a possible pathway, it may not always be the dominant one, with direct cyclization pathways often being kinetically favored. nih.govacs.org However, under conditions that favor radical formation and rearrangement, such as high temperatures or specific photochemical initiation, the possibility of a 1,2-phenyl shift from the quaternary carbon to an adjacent radical center (e.g., an aminyl or iminyl radical) should be considered. This rearrangement would lead to a thermodynamically more stable, rearranged radical species.

Hypothetical Radical Reaction Pathways

| Initiation Method | Initial Radical Species | Potential Subsequent Pathways | Predicted Products |

| Electron Impact (MS) | This compound radical cation | α-Cleavage (loss of ethyl radical) | Iminium ion (m/z = 134) and ethyl radical |

| Photolysis of N-chloroamine | 2-Methyl-2-phenylbutan-1-aminyl radical | Hydrogen atom abstraction, Intramolecular cyclization | Saturated amine, Cyclic amines |

| High-Temperature Pyrolysis | Carbon-centered or nitrogen-centered radicals | β-Scission, Neophyl-like rearrangement | Alkenes, rearranged amines, nitriles |

Detailed experimental and computational studies would be necessary to fully elucidate the specific conditions and branching ratios for these potential radical reaction pathways of this compound and its derivatives.

Stereochemistry and Conformational Analysis of 2 Methyl 2 Phenylbutan 1 Amine

Identification and Characterization of Stereoisomers

2-Methyl-2-phenylbutan-1-amine possesses a single stereocenter, a quaternary carbon atom (C2) bonded to four different substituents: a methyl group, an ethyl group, a phenyl group, and an aminomethyl group (-CH₂NH₂). Due to this chiral center, the molecule is not superimposable on its mirror image. libretexts.org Consequently, it exists as a pair of enantiomers: (R)-2-Methyl-2-phenylbutan-1-amine and (S)-2-Methyl-2-phenylbutan-1-amine.

The maximum number of stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. organicchemistrytutor.comyoutube.com For this compound, with n=1, there are 2¹ = 2 possible stereoisomers (one pair of enantiomers). These enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.org Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)).

The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual properties. This is typically achieved using techniques such as chiral high-performance liquid chromatography (HPLC), which employs a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to different retention times.

Table 1: Hypothetical Properties of this compound Stereoisomers This table is for illustrative purposes only.

| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇N | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol | 163.26 g/mol | 163.26 g/mol |

| Specific Rotation [α] | >0 (e.g., +25°) | <0 (e.g., -25°) | 0° |

| Melting Point | Identical | Identical | May differ |

| Boiling Point | Identical | Identical | Identical |

| Solubility (achiral solvent) | Identical | Identical | Identical |

Determination of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms at the chiral center—the absolute configuration (R or S)—is a critical step in stereochemical analysis. For molecules with quaternary stereocenters like this compound, this can be particularly challenging. nih.gov

X-ray Crystallography Applications

Single-crystal X-ray diffraction is considered the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.gov The technique requires growing a high-quality single crystal of one of the pure enantiomers, often as a salt with a chiral co-former of known absolute configuration (a chiral auxiliary). sci-hub.se

The analysis relies on the phenomenon of anomalous dispersion, where heavy atoms in the crystal scatter X-rays with a phase shift. researchgate.net By carefully analyzing the diffraction pattern, particularly the intensities of Bijvoet pairs (reflections that are mirror images of each other), the absolute spatial arrangement of the atoms can be determined. researchgate.net The Flack parameter is a key value in the refinement process; a value close to zero for a given configuration confirms its correctness. researchgate.net Although challenging for molecules containing only light atoms (C, H, N, O), the formation of a salt with an acid containing a heavier atom (like bromine or chlorine) can facilitate a reliable determination. researchgate.net

Spectroscopic Methods for Stereochemical Assignment

When suitable crystals cannot be obtained, spectroscopic methods offer powerful alternatives.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with a spectrum predicted by quantum mechanical calculations (like Density Functional Theory, DFT) for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be assigned. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. For this compound, the primary amine group can be reacted with a CDA, such as Mosher's acid, to form a pair of diastereomers. sci-hub.se These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration at the quaternary center.

Electronic Circular Dichroism (ECD): ECD spectroscopy is another chiroptical technique that measures the differential absorption of circularly polarized UV light. The phenyl group in this compound acts as a chromophore. The resulting ECD spectrum, known as a Cotton effect, can be compared with theoretical predictions or empirical rules to deduce the absolute configuration. researchgate.net

Conformational Preferences and Molecular Dynamics Studies

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. chemistrysteps.com For this compound, key rotations exist around the C(phenyl)-C2, C1-C2, and C2-C(ethyl) bonds. The relative orientation of the bulky phenyl, ethyl, and aminomethyl groups around the congested quaternary center dictates the molecule's preferred shape.

The most stable conformations will seek to minimize steric hindrance (repulsion between bulky groups) and torsional strain (strain from eclipsing bonds). libretexts.org Newman projections are commonly used to visualize these relationships. It is expected that the lowest energy conformation would arrange the largest groups (phenyl and ethyl) in an anti-periplanar or gauche relationship to minimize steric clash.

Molecular Dynamics (MD) simulations can provide deeper insight into the conformational landscape. nsf.gov These computational studies simulate the movement of atoms over time, allowing researchers to map the potential energy surface and identify the most stable, low-energy conformations and the energy barriers between them. acs.org Such studies can reveal how the molecule behaves in different environments (e.g., in a vacuum vs. in a solvent) and how intermolecular interactions, such as hydrogen bonding involving the amine group, influence its conformational preferences. nih.gov

Table 2: Hypothetical Relative Energies of Key Rotamers of this compound This table is for illustrative purposes only, showing potential energy differences (ΔE) relative to the most stable conformer.

| Dihedral Angle (Ph-C2-C1-N) | Conformation Description | Relative Energy (ΔE) (kJ/mol) |

|---|---|---|

| ~180° | Anti-periplanar | 0 (Most Stable) |

| ~60° | Gauche | 4-6 |

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The stereochemistry of this compound significantly influences its chemical reactivity, especially in reactions involving other chiral molecules or catalysts. youtube.com The lone pair of electrons on the nitrogen atom makes the primary amine group a nucleophile and a base. msu.edu

The spatial arrangement of the bulky substituents around the chiral center creates a specific three-dimensional environment that can direct the approach of reagents. One enantiomer may react faster than the other in a process known as kinetic resolution. For example, when reacting with a chiral acylating agent, the transition state for one enantiomer will be sterically less hindered and therefore lower in energy, leading to a faster reaction rate for that enantiomer. youtube.com

This principle is fundamental in biochemistry, where enzymes, which are chiral, often exhibit high specificity for one enantiomer of a substrate. An enzyme's active site is shaped to bind optimally with a molecule of a specific configuration. stereoelectronics.org

Stereochemical Control in Derivative Synthesis

When synthesizing new molecules (derivatives) starting from this compound, controlling the stereochemistry is often a primary goal. The synthesis of compounds with multiple stereocenters requires careful planning to ensure the desired diastereomer is formed. vedantu.com

If a new stereocenter is created in a reaction, the existing quaternary chiral center in this compound can direct the stereochemical outcome. This is known as substrate-controlled stereoselectivity. For instance, in the formation of an amide followed by an α-alkylation, the bulky groups attached to the original stereocenter will block one face of the molecule, forcing the incoming electrophile to attack from the less hindered side, leading to the preferential formation of one diastereomer.

The development of stereoselective syntheses for α-tertiary amines and the construction of adjacent quaternary stereocenters are active areas of chemical research. nih.govacs.org These methods often rely on chiral catalysts or auxiliaries to achieve high levels of diastereo- and enantioselectivity, enabling the precise synthesis of complex molecules with multiple, well-defined stereocenters. acs.org

Lack of Specific Research Data Prevents Detailed Analysis of Stereochemical Transformations for this compound

A thorough and comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available research concerning the stereochemistry and conformational analysis of the specific chemical compound this compound. Despite extensive efforts to locate detailed research findings, no specific studies detailing the retention and inversion of configuration at the chiral center of this molecule could be identified.

The investigation aimed to provide an in-depth analysis of the stereochemical outcomes of reactions involving this compound, focusing on whether the spatial arrangement of the substituents around the stereocenter is retained or inverted during a chemical transformation. This would typically involve the analysis of reaction mechanisms and the characterization of the stereoisomers of the products, often presented in data tables with values such as enantiomeric excess (ee) or diastereomeric ratio (dr).

However, the conducted searches did not yield any published papers, scholarly articles, or database entries that specifically report on such stereospecific reactions for this compound. While general principles of stereochemistry, including retention and inversion of configuration, are well-established concepts in organic chemistry and have been studied for many other chiral molecules, this particular compound does not appear to have been the subject of such detailed investigation.

Consequently, it is not possible to generate the requested scientifically accurate article focusing solely on the retention and inversion of configuration for this compound, as the foundational research data required to do so is not present in the public domain. The creation of detailed research findings and data tables would necessitate experimental results that have not been published.

Therefore, the article section on the "," with a specific focus on "Retention and Inversion of Configuration," cannot be provided at this time.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Methyl 2 Phenylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) atoms, allowing for a detailed mapping of the molecular structure.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative quantities (integration). For 2-Methyl-2-phenylbutan-1-amine, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons of the phenyl group, the protons of the ethyl and methyl groups, and the protons of the aminomethyl (-CH₂NH₂) moiety.

The chemical shift (δ) values are influenced by the electronic environment of the protons. libretexts.org Protons attached to carbons adjacent to electronegative atoms (like nitrogen) or aromatic rings are deshielded and appear at a higher chemical shift (downfield). chemistrysteps.com The splitting pattern of a signal is determined by the number of adjacent, non-equivalent protons according to the n+1 rule. compoundchem.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| Aminomethyl (C-CH₂-N) | 2.85 | Singlet (s) | 2H |

| Ethyl (-CH₂-CH₃) | 1.75 | Quartet (q) | 2H |

| Amine (-NH₂) | 1.40 | Broad Singlet (br s) | 2H |

| Methyl (C-CH₃) | 1.25 | Singlet (s) | 3H |

| Ethyl (-CH₂-CH₃) | 0.80 | Triplet (t) | 3H |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions. compoundchem.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon environments. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, quaternary). libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C-ipso) | 145.0 |

| Phenyl (C-ortho, C-para) | 128.0 - 129.0 |

| Phenyl (C-meta) | 126.0 |

| Aminomethyl (-CH₂) | 52.0 |

| Quaternary (C-phenyl) | 42.0 |

| Ethyl (-CH₂) | 34.0 |

| Methyl (-CH₃) | 25.0 |

| Ethyl (-CH₃) | 8.0 |

Note: Predicted values are based on standard chemical shift ranges. wisc.edu

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, a key COSY correlation would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It provides a direct link between the ¹H and ¹³C NMR spectra. For instance, the signal at ~1.75 ppm would correlate with the carbon signal at ~34.0 ppm, confirming this as the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for piecing together the molecular structure, especially around non-protonated (quaternary) centers. Key expected HMBC correlations for this compound would include:

The methyl protons (~1.25 ppm) correlating to the quaternary carbon (~42.0 ppm), the aminomethyl carbon (~52.0 ppm), the ethyl methylene carbon (~34.0 ppm), and the ipso-carbon of the phenyl ring (~145.0 ppm).

The aminomethyl protons (~2.85 ppm) correlating to the quaternary carbon (~42.0 ppm).

The ethyl methylene protons (~1.75 ppm) correlating to the quaternary carbon (~42.0 ppm) and the ethyl methyl carbon (~8.0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. The molecular formula of this compound is C₁₁H₁₇N.

Calculated Exact Mass: 163.1361 u

Calculated Exact Mass of Protonated Ion [M+H]⁺: 164.1439 u

Observing an ion with an m/z value matching this calculated exact mass in an HRMS analysis would confirm the elemental composition of C₁₁H₁₇N.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, typically the molecular ion or protonated molecule) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

For this compound, the protonated molecule ([M+H]⁺, m/z 164.1) would be expected to undergo fragmentation. A key fragmentation pathway involves the cleavage of the C-C bond alpha to both the phenyl group and the quaternary center, leading to the loss of a neutral CH₂NH₂ radical. This process results in the formation of a highly stable tertiary benzylic carbocation.

Table 3: Predicted Major Fragments in MS/MS Analysis of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| 164.1 | 133.1 | 31.0 (CH₃NH₂) | [C₁₀H₁₃]⁺ (2-phenylbut-2-yl cation) |

| 164.1 | 134.1 | 30.0 (C₂H₆) | [C₉H₁₂N]⁺ (Loss of ethyl group) |

| 164.1 | 91.1 | 73.0 (C₄H₁₁N) | [C₇H₇]⁺ (Tropylium ion) |

The formation of the m/z 133.1 ion is predicted to be a dominant pathway due to the exceptional stability of the resulting tertiary benzylic carbocation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS serves as a definitive tool for identity confirmation and purity assessment. The gas chromatograph separates the compound from any impurities based on differences in their boiling points and interactions with the stationary phase of the GC column. ccsknowledge.com Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint.

Due to the polar nature of the primary amine group, which can lead to peak tailing and poor chromatographic resolution, derivatization is often employed prior to GC-MS analysis. emerypharma.comvt.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the amine into a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative, improving its chromatographic behavior. uah.edu

The identity of this compound is confirmed by comparing its retention time and the resulting mass spectrum with that of a certified reference standard. The mass spectrum is characterized by a molecular ion peak (if stable enough to be observed) and a series of fragment ions. Key fragmentation patterns for this compound would likely involve the loss of the aminomethyl group (-CH₂NH₂) and cleavage at the quaternary carbon, yielding characteristic phenyl-containing cations. Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value | Description |

| Retention Time (min) | 8.45 | Elution time from a standard non-polar GC column (e.g., DB-5ms). |

| Molecular Ion (M+) of TMS derivative (m/z) | 249 | Mass-to-charge ratio of the intact derivatized molecule. |

| Major Fragment Ion 1 (m/z) | 131 | Corresponds to the [C₆H₅-C(CH₃)(C₂H₅)]⁺ fragment after benzylic cleavage. |

| Major Fragment Ion 2 (m/z) | 105 | Corresponds to the [C₆H₅-C(CH₃)₂]⁺ fragment after rearrangement. |

| Major Fragment Ion 3 (m/z) | 77 | Corresponds to the phenyl [C₆H₅]⁺ fragment. |

| Purity (%) | >99.5 | Calculated from the relative peak area in the total ion chromatogram (TIC). |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing this compound in complex matrices, such as biological fluids or environmental samples, where extensive sample cleanup may not be feasible. amazonaws.com Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. researchgate.net

Reversed-phase liquid chromatography is the most common separation mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. rsc.orgsielc.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, ESI would protonate the basic amine group of this compound, generating a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation, and monitoring for specific product ions. nih.govnih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Description |

| Chromatography Mode | Reversed-Phase (C18 column) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Standard mobile phase for polar analytes. |

| Retention Time (min) | 4.12 | Typical elution time under reversed-phase conditions. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Protonates the basic amine functional group. |

| Precursor Ion (m/z) | 178.16 | Mass-to-charge ratio of the protonated molecule [C₁₁H₁₇N + H]⁺. |

| Product Ion (m/z) | 148.12 | A characteristic fragment ion used for quantification in MS/MS mode. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is measured, resulting in a spectrum that reveals the types of bonds present. masterorganicchemistry.com

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. The primary amine (-NH₂) group is particularly distinctive, typically showing a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.org Other key absorptions include C-H stretches from the alkyl and aromatic portions of the molecule and C-C stretching vibrations from the phenyl ring. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (doublet) |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak |

| 2850 - 2960 | C-H Stretch | Aliphatic (Alkyl) | Strong |

| 1600 & 1450-1500 | C=C Stretch (in-ring) | Aromatic (Phenyl) | Medium to Weak |

| 1470 - 1450 | C-H Bend | Aliphatic (Alkyl) | Medium |

| 690 - 770 | C-H Bend (out-of-plane) | Monosubstituted Phenyl | Strong |

X-ray Diffraction (XRD) for Solid-State Structure and Chiral Assignment

The analysis involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

Table 4: Hypothetical Single-Crystal XRD Data for a Salt of this compound

| Parameter | Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic salts. |

| Space Group | P2₁ | A common chiral space group. |

| a (Å) | 10.54 | Unit cell dimension. |

| b (Å) | 5.88 | Unit cell dimension. |

| c (Å) | 14.21 | Unit cell dimension. |

| β (°) | 98.6 | Unit cell angle. |

| Volume (ų) | 870.4 | Volume of the unit cell. |

| Absolute Configuration | S (Hypothetical) | Determined by anomalous dispersion effects (Flack parameter). |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the separation and purity evaluation of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used for this compound.

HPLC is a highly versatile technique for separating and quantifying components in a mixture. helsinki.fi For purity assessment of this compound, reversed-phase HPLC with a UV detector is a standard approach. The compound is separated from impurities on a C18 or C8 column, and its concentration is determined by its absorbance, typically measured at a wavelength corresponding to the absorbance maximum of the phenyl group (around 254 nm). diva-portal.org

Furthermore, chiral HPLC is the primary method for separating and quantifying the enantiomers of this compound. This is achieved using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times and allowing for the determination of enantiomeric excess (ee).

Table 5: Hypothetical Chiral HPLC Data for this compound

| Parameter | Value | Description |

| Column | Chiral Stationary Phase (e.g., cellulose-based) | Enables separation of enantiomers. |

| Mobile Phase | Hexane/Isopropanol/Diethylamine | Typical normal-phase solvent system for chiral separations. |

| Retention Time (R-enantiomer) | 10.2 min | Elution time for the first enantiomer. |

| Retention Time (S-enantiomer) | 12.5 min | Elution time for the second enantiomer. |

| Resolution (Rs) | >1.5 | Indicates baseline separation between the enantiomeric peaks. |

In addition to its use with a mass spectrometer, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and reliable method for determining the purity of this compound. ccsknowledge.combre.com The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification. As with GC-MS, derivatization of the amine group is often beneficial to prevent peak tailing and improve accuracy. vt.edu

Chiral GC can also be employed for enantiomeric separation. This requires a specialized column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. This technique is highly sensitive and can provide excellent resolution for volatile chiral compounds.

Table 6: Hypothetical GC-FID Purity Analysis Data

| Parameter | Value | Description |

| Column | Capillary column with a polar stationary phase | Suitable for separating amines. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds. |

| Retention Time | 6.78 min | Elution time of the target analyte. |

| Purity (by area %) | 99.7% | Calculated as the peak area of the analyte divided by the total peak area. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions, such as the synthesis of this compound. chemistryhall.com By allowing for the qualitative assessment of the consumption of starting materials and the formation of the product, TLC provides crucial information to determine reaction completion. chemistryhall.com

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). chemistryhall.com The separation is based on the polarity of the compounds. In the context of synthesizing this compound, one would expect the starting materials and the final product to have different polarities and thus distinct Retention Factor (Rf) values. The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

For the analysis of amine-containing compounds like this compound, a silica gel 60 F254 plate is a common choice for the stationary phase. maps.org A suitable mobile phase for phenethylamine (B48288) derivatives often consists of a mixture of a non-polar solvent and a slightly more polar solvent, with the addition of a small amount of a base to prevent the streaking of the amine spot. A common eluent system could be a mixture of ethyl acetate and hexane, with a small percentage of triethylamine.

Visualization: Since this compound is not inherently colored, visualization of the TLC plate after elution requires specific techniques. The presence of a phenyl group allows for visualization under UV light (254 nm), where it would appear as a dark spot on the fluorescent background of the plate. libretexts.org For more specific detection of the primary amine group, chemical staining reagents are employed. libretexts.org Ninhydrin solution, when sprayed on the plate followed by heating, reacts with primary amines to produce a characteristic purple or pink spot. reachdevices.com Another common stain for amines is p-anisaldehyde, which can yield colored spots upon heating. libretexts.org

To illustrate the use of TLC in monitoring the synthesis of this compound, consider a hypothetical synthesis from a precursor ketone. The progress of the reaction can be tracked by spotting the reaction mixture on a TLC plate at different time intervals.

Table 1: Illustrative TLC Data for Reaction Monitoring of this compound Synthesis

| Compound | Hypothetical Rf Value | Visualization (UV, 254 nm) | Visualization (Ninhydrin Stain) |

| Starting Ketone | 0.65 | Visible (UV active) | No color change |

| This compound | 0.30 | Visible (UV active) | Purple spot |

TLC Conditions: Silica gel 60 F254 plate; Mobile Phase: Ethyl acetate/Hexane/Triethylamine (30:70:1 v/v/v).

As the reaction proceeds, the spot corresponding to the starting ketone will diminish in intensity, while the spot for this compound will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Advanced Analytical Methodologies for Trace Analysis in Research Samples

For the detection and quantification of this compound at trace levels in research samples, more sophisticated and sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are required. researchgate.net These methods offer high selectivity and low limits of detection, making them suitable for complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. umich.edu For primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability. researchgate.net A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine to form a more volatile and less polar trifluoroacetyl derivative. maps.org

The sample, after extraction and derivatization, is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

Table 2: Plausible GC-MS Parameters and Data for the Analysis of Derivatized this compound

| Parameter | Value |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Hypothetical Retention Time (TFA derivative) | 10.5 minutes |

| Illustrative Key Mass Fragments (m/z) of TFA derivative | 273 (M+), 244, 119, 91 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is particularly useful for the analysis of non-volatile or thermally labile compounds, and it often does not require derivatization. nih.gov The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]+ of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis in complex matrices. core.ac.uk

Table 3: Hypothetical LC-MS/MS Parameters and Data for the Analysis of this compound

| Parameter | Value |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Hypothetical Retention Time | 4.8 minutes |

| MRM Transition | Precursor ion (m/z) 178.2 → Product ion (m/z) 161.1 |

| Limit of Detection (LOD) | Low ng/mL range |

The development of such advanced analytical methodologies is crucial for the comprehensive scientific investigation of new chemical entities like this compound, ensuring accurate identification and quantification in various research contexts.

Computational and Theoretical Studies on 2 Methyl 2 Phenylbutan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and energetics of 2-Methyl-2-phenylbutan-1-amine. These methods, rooted in the principles of quantum mechanics, offer a detailed picture of electron distribution, molecular orbital energies, and other fundamental properties that govern the behavior of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It has been widely applied to study the electronic structure and energetics of organic molecules. In the context of this compound, DFT calculations would typically involve the use of various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, cc-pVTZ) to accurately model the molecule's electron density.

Key Research Findings:

Data Table: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | 1.5 D | Provides information on the molecule's polarity. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated from DFT calculations. Actual values would require specific computational studies to be performed.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be employed to determine a range of properties with high fidelity. This would include precise geometric parameters (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and thermochemical data such as enthalpy of formation and Gibbs free energy.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and to explore their conformational landscapes. These methods are crucial for understanding the dynamic nature of molecules and for predicting their physical and chemical properties.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is essential to identify the most stable conformers.

This process typically involves a systematic or stochastic search of the conformational space, followed by energy minimization of the identified conformers using methods like molecular mechanics or quantum mechanics. The result is a potential energy surface that reveals the relative energies of different conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

Data Table: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (CH₂) | 2.8 - 3.2 ppm |

| ¹³C NMR | Chemical Shift (C-N) | 45 - 55 ppm |

| IR Spectroscopy | N-H Stretch Frequency | 3300 - 3400 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | ~260 nm |

Note: These are hypothetical values intended to illustrate the output of such predictive calculations.

Reaction Mechanism Elucidation through Computational Chemistry

For reactions involving this compound, such as nucleophilic substitution or elimination reactions, computational studies could elucidate the step-by-step mechanism. This would involve calculating the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism. This level of detail is often difficult to obtain through experimental means alone.

Structure-Reactivity Relationship (SRR) Studies

A comprehensive analysis of the structure-reactivity relationship for this compound is not available in the current scientific literature. Such a study would theoretically investigate how the compound's molecular structure, including the spatial arrangement of its methyl, phenyl, and amine functional groups, influences its chemical reactivity. Key areas of investigation would include the steric hindrance provided by the quaternary carbon, the electronic effects of the phenyl group, and the nucleophilicity of the primary amine.

To illustrate the type of data that would be generated in such a study, the following table outlines hypothetical molecular descriptors that are commonly calculated in SRR studies.

| Molecular Descriptor | Hypothetical Value | Significance in Reactivity |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |

| HOMO Energy | -5.8 eV | Relates to the electron-donating ability (nucleophilicity). |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 7.0 eV | Indicates chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | - | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.

Design of Novel Synthetic Strategies Based on Theoretical Predictions

The design of new synthetic routes for this compound using theoretical predictions is currently unexplored. Computational chemistry could be a powerful tool to devise more efficient, stereoselective, and environmentally benign syntheses. Theoretical predictions could be used to:

Evaluate Reaction Mechanisms: By calculating the energy profiles of different synthetic pathways, researchers could identify the most energetically favorable routes.

Optimize Reaction Conditions: Theoretical models can help in understanding the role of catalysts, solvents, and temperature on reaction outcomes.

Predict Stereoselectivity: For chiral molecules, computational methods can predict the likely stereochemical outcome of a reaction, guiding the choice of chiral auxiliaries or catalysts.

A hypothetical comparison of two potential synthetic routes, based on theoretical predictions, is presented below.

| Synthetic Route | Key Intermediate | Theoretical Yield Prediction | Predicted Major Byproducts |

| Route A: Grignard reaction of 2-phenylbutanenitrile with methylmagnesium bromide followed by reduction. | 2-Methyl-2-phenylbutan-1-imine | 75% | Dimerized imine, unreacted nitrile |

| Route B: Ritter reaction of 2-methyl-2-phenyl-1-butene with acetonitrile (B52724) followed by hydrolysis. | N-(2-methyl-2-phenylbutyl)acetamide | 85% | Rearrangement products, polymeric materials |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for the synthesis of this compound are not available.

Derivatives and Analogues of 2 Methyl 2 Phenylbutan 1 Amine in Chemical Research

Synthesis of Structurally Modified Derivatives for Chemical Investigation

The structural framework of 2-methyl-2-phenylbutan-1-amine offers multiple sites for modification, including the phenyl ring, the butane (B89635) chain, and the amine nitrogen. These modifications can be systematically explored to generate a library of derivatives with diverse physicochemical and biological properties.

Modifications at the Phenyl Ring

The aromatic phenyl ring is a key site for introducing structural diversity. Electrophilic aromatic substitution reactions are a common strategy to append a variety of functional groups to the phenyl ring. Depending on the directing effects of the existing alkyl substituent, electrophiles can be introduced at the ortho, meta, or para positions.

Table 1: Potential Phenyl Ring Modifications of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitrophenyl derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halophenyl derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylphenyl derivatives |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Alkylphenyl derivatives |

| Sulfonation | SO₃, H₂SO₄ | Phenylsulfonic acid derivatives |

These modifications can significantly alter the electronic properties and steric profile of the molecule, which can be crucial for its interaction with biological targets or its performance as a chiral ligand.

Alterations of the Butane Chain

Table 2: Potential Butane Chain Alterations

| Modification Strategy | Description | Potential Outcome |

| Homologation | Insertion of a methylene (B1212753) group | Increased chain length |

| Branching | Introduction of additional alkyl groups | Altered steric hindrance |

| Introduction of Unsaturation | Formation of double or triple bonds | Rigidification of the chain |

| Cyclization | Formation of a cyclic structure | Constrained conformation |

Such alterations would likely require a de novo synthesis of the entire molecule, starting from different precursors, rather than a direct modification of this compound itself.

Substitutions at the Amine Nitrogen

The primary amine group is a highly reactive site for a wide range of chemical transformations. N-alkylation, N-acylation, and N-sulfonylation are common reactions to introduce various substituents at the nitrogen atom.

Table 3: Potential N-Substitutions of this compound

| Reaction Type | Reagents and Conditions | Derivative Class |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amines |

| N-Acylation | Acyl chloride or anhydride (B1165640) | Amides |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamides |

| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amines |

These modifications can modulate the basicity, nucleophilicity, and hydrogen bonding capacity of the amine group, which are critical determinants of a molecule's chemical and biological behavior.

Utilization of this compound as a Chiral Building Block in Organic Synthesis

The presence of a stereocenter makes this compound a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. Its utility in asymmetric synthesis can be realized through its application as a chiral auxiliary or as a key fragment in the construction of larger molecular architectures.

Applications in Asymmetric Synthesis of Complex Molecules

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Chiral amines are frequently used as auxiliaries to control the formation of new stereocenters. This compound could potentially be employed in this capacity. For instance, it could be condensed with a ketone to form a chiral imine, which could then undergo diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary would yield a chiral product.

The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of diastereoselectivity, its ease of attachment and removal, and its recyclability. While specific applications of this compound as a chiral auxiliary have not been extensively reported in the literature, its structural features suggest it could be a viable candidate for such applications.

Role in the Construction of Macrocycles or Heterocyclic Systems

Chiral amines are also important precursors for the synthesis of macrocycles and heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. The amine functionality of this compound can participate in ring-forming reactions, such as cyclocondensations or intramolecular aminations, to construct various cyclic systems.

For example, the amine could react with a dicarbonyl compound to form a heterocyclic ring, such as a pyrrolidine (B122466) or a piperidine. If the reaction partner also contains a chiral center, this could lead to the formation of diastereomeric products. The chiral nature of this compound can be exploited to control the stereochemistry of the newly formed cyclic system.

Similarly, in the synthesis of macrocycles, the amine can serve as a nucleophilic site for cyclization reactions. The steric bulk of the 2-methyl-2-phenylbutyl group could influence the conformation of the resulting macrocycle.

Formation and Characterization of Metal Complexes with Amine-Containing Ligands

The primary amine functionality of this compound serves as a classical Lewis base, capable of donating its lone pair of electrons to a metal center to form a coordinate covalent bond. This interaction is foundational to the formation of a wide array of metal complexes. The steric and electronic properties of the ligand, characterized by the bulky α,α-disubstituted benzylamine (B48309) framework, play a significant role in the coordination chemistry, influencing the stability, structure, and reactivity of the resulting complexes.

Coordination Chemistry Studies

In research concerning sterically hindered amines, it has been observed that bulky substituents can lead to the formation of complexes with lower coordination numbers than might be expected with less hindered amines. For instance, studies on metal complexes with bulky aminopyridine ligands have shown that the steric crowding can enforce unusual coordination modes, such as η¹-coordination where only the pyridine (B92270) nitrogen binds to the metal. mdpi.com While this compound lacks a secondary binding site like the pyridine nitrogen, the principle of steric influence remains pertinent. The bulky nature of this ligand would likely favor the formation of complexes with metals that can accommodate sterically demanding environments, and may prevent the formation of highly crowded coordination spheres.

The electronic properties of the amine, being a simple alkylamine with a phenyl group at the beta position, are primarily that of a σ-donor. The phenyl group's influence is largely steric rather than electronic, as it is not directly conjugated with the amine's lone pair. This results in the formation of stable complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and palladium(II). rsc.org The stability of these complexes can be attributed to the strong σ-bond formed between the nitrogen and the metal.

The table below summarizes the expected coordination behavior of this compound with various metal ions, based on the principles of coordination chemistry and studies of analogous bulky primary amines.

| Metal Ion | Expected Coordination Number | Common Geometries | Notes |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | The Jahn-Teller effect often leads to distorted geometries in Cu(II) complexes. |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | The geometry is sensitive to the ligand field strength and steric bulk. |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Tetrahedral complexes are common for Co(II) with bulky ligands. |

| Pd(II) | 4 | Square Planar | Pd(II) almost exclusively forms square planar complexes. |

| Fe(II)/Fe(III) | 4, 6 | Tetrahedral, Octahedral | Steric bulk can favor lower coordination numbers. mdpi.com |

Spectroscopic and Structural Analysis of Complexes

The characterization of metal complexes formed with this compound relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the N-H stretching vibrations in the IR spectrum. In the free ligand, these bands appear in the region of 3300-3400 cm⁻¹. Upon coordination to a metal ion, the N-H bond is typically weakened, leading to a shift of these stretching frequencies to lower wavenumbers. researchgate.net The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of complexation. researchgate.net